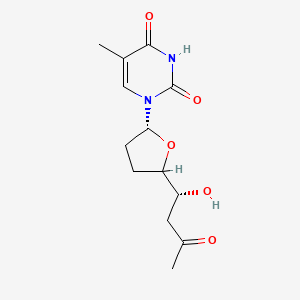
5C'-CH3COCH2-dT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5C’-CH3COCH2-dT, also known as 5’-C-acetyl-2’-deoxyuridine, is a modified nucleoside derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, molecular biology, and synthetic chemistry. The modification at the 5’ position with an acetyl group (CH3CO) introduces unique chemical properties that can be exploited for various scientific purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5C’-CH3COCH2-dT typically involves the acetylation of 2’-deoxyuridine. One common method is to react 2’-deoxyuridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the 5’ position.
Industrial Production Methods
In an industrial setting, the production of 5C’-CH3COCH2-dT can be scaled up using similar acetylation reactions. The process involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5C’-CH3COCH2-dT can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The acetyl group can be reduced to form alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5C’-CH3COCH2-dT has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and other complex molecules.
Biology: Employed in studies of DNA-protein interactions and as a probe for investigating nucleic acid structures.
Industry: Used in the production of nucleic acid-based materials and as a precursor for other chemical syntheses.
Wirkmechanismus
The mechanism of action of 5C’-CH3COCH2-dT involves its incorporation into nucleic acids, where it can affect the stability and function of DNA or RNA. The acetyl group at the 5’ position can influence the binding of proteins to nucleic acids and alter the overall conformation of the nucleic acid strand. This can lead to changes in gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyuridine: The parent compound without the acetyl modification.
5’-C-methyl-2’-deoxyuridine: A similar compound with a methyl group instead of an acetyl group.
5’-C-ethyl-2’-deoxyuridine: Another analog with an ethyl group at the 5’ position.
Uniqueness
5C’-CH3COCH2-dT is unique due to the presence of the acetyl group, which imparts distinct chemical properties. This modification can enhance the compound’s stability, alter its reactivity, and provide new avenues for chemical modifications. The acetyl group also allows for specific interactions with proteins and other biomolecules, making it a valuable tool in biochemical research.
Eigenschaften
CAS-Nummer |
131177-29-2 |
|---|---|
Molekularformel |
C13H18N2O5 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
1-[(2R)-5-[(1R)-1-hydroxy-3-oxobutyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H18N2O5/c1-7-6-15(13(19)14-12(7)18)11-4-3-10(20-11)9(17)5-8(2)16/h6,9-11,17H,3-5H2,1-2H3,(H,14,18,19)/t9-,10?,11-/m1/s1 |
InChI-Schlüssel |
IXFWZOJGLVJGFH-GLYLRITDSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CCC(O2)[C@@H](CC(=O)C)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)C(CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


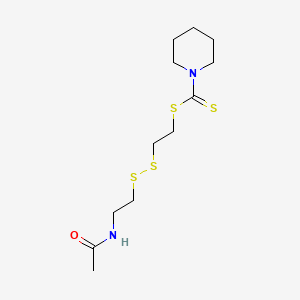

![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)


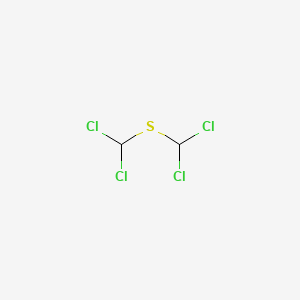

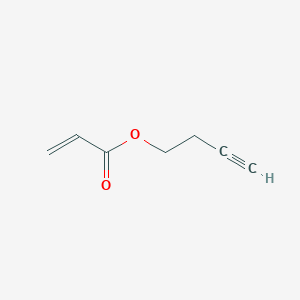
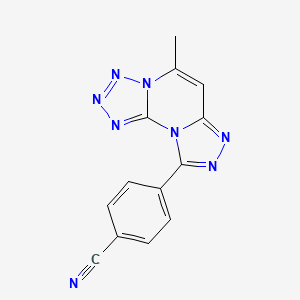
![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3AS,5R,6S,6AS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3,2-D][1,3]dioxol-5-YL)methanone](/img/structure/B12812924.png)

![6-Methyl-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B12812930.png)
![4-[(3-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12812936.png)
